molecular formula C14H13N3O3S2 B2923729 3-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893362-69-1

3-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2923729
CAS No.: 893362-69-1
M. Wt: 335.4
InChI Key: OWLJQYGDPOUELR-UHFFFAOYSA-N
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Description

3-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a cell-permeable thieno[3,2-d]pyrimidinone compound identified as a potent and selective chemical probe for dual-specificity tyrosine-regulated kinase 1A (DYRK1A) (source) . Its primary research value lies in its ability to selectively inhibit DYRK1A kinase activity, which plays a critical role in cell proliferation, differentiation, and neuronal development. This inhibitor is therefore a vital tool for investigating signaling pathways in fundamental cell biology, particularly in the context of central nervous system function and diseases. Studies utilizing this compound have been instrumental in elucidating the role of DYRK1A in the pathogenesis of Down syndrome and neurodegenerative conditions like Alzheimer's disease, as its inhibition can modulate the phosphorylation of key proteins such as tau and amyloid precursor protein (APP) (source) . Furthermore, due to the involvement of DYRK1A in cell cycle control and apoptosis, this research chemical is also employed in oncology research to explore its effects on the survival and proliferation of various cancer cell lines. Its high selectivity profile makes it an excellent candidate for functional genomics studies aiming to dissect the complex biological networks governed by the DYRK family of kinases.

Properties

IUPAC Name

3-methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-16-13(18)12-11(5-6-21-12)15-14(16)22-8-9-3-2-4-10(7-9)17(19)20/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLJQYGDPOUELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted thienopyrimidine derivatives.

Scientific Research Applications

3-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among thienopyrimidinone derivatives include:

  • Position 2 substituents: The sulfanyl group is often substituted with aromatic or heteroaromatic moieties. For example: 2-[(4-methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (CAS: 687569-28-4) replaces the 3-nitrophenyl group with a 4-nitrophenyl group, altering electronic properties and steric bulk . 3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one (CAS: N/A) incorporates a trifluoromethyl group, which strongly influences metabolic stability and target affinity .
  • Position 3 substituents : The methyl group in the target compound contrasts with larger alkyl or aryl groups in analogs, such as 3-ethyl or 3-(4-methoxyphenyl) derivatives, which may modulate steric hindrance and solubility .

Physicochemical Properties

Compound (CAS/ID) Substituents (Position 2/3) Molecular Weight Key Functional Groups Notable Properties/Activities
Target Compound 3-nitrophenylmethylsulfanyl / methyl ~409.45 (calc.) Nitro, sulfanyl, thienopyrimidinone Potential for nitro-group-mediated interactions
687569-28-4 4-nitrophenyl / methyl 409.44 Nitro, sulfanyl Enhanced electron-withdrawing effects
577698-72-7 3-chlorophenylmethylsulfanyl / methyl 381.89 Chloro, sulfanyl Halogen bonding potential
499124-41-3 Naphthalen-1-ylmethylsulfanyl / 4-methylphenyl 468.63 Naphthyl, sulfanyl Increased hydrophobicity and bulk
Q/4 4-chlorobenzylthio / N/A ~300 (approx.) Chloro, cyclopentane MMP inhibition

Research Findings and Implications

  • Electronic effects: The 3-nitro group in the target compound likely enhances binding to electron-rich targets (e.g., enzymes with aromatic pockets) compared to 4-nitro or non-nitro analogs .
  • Bioactivity trends : Sulfanyl-linked aromatic groups improve activity in multiple therapeutic areas, but chloro or trifluoromethyl substituents may offer better metabolic stability .
  • Synthetic flexibility: The thienopyrimidinone core allows modular substitutions, enabling optimization for specific applications (e.g., anticancer vs. analgesic) .

Biological Activity

The compound 3-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H13N3O3S2
  • Molecular Weight : 317.39 g/mol
  • CAS Number : 7197588

Biological Activity Overview

Research indicates that compounds containing pyrimidine rings exhibit a wide array of biological activities. The presence of functional groups such as nitrophenyl and sulfanyl moieties in the structure of this compound enhances its biological efficacy.

Antimicrobial Activity

  • In Vitro Studies :
    • A study conducted by Chikhalia et al. (2008) demonstrated that pyrimidine derivatives exhibit significant antibacterial activity against various strains including E. coli and S. aureus. The introduction of a nitro group in the phenyl ring was found to enhance antimicrobial properties significantly .
    • Another investigation into similar thieno[3,2-d]pyrimidine compounds showed promising results against pathogenic bacteria and fungi .

Antiviral Activity

Research has shown that pyrimidine derivatives can inhibit viral replication:

  • A study focusing on antiviral properties indicated that certain pyrimidine analogs effectively inhibited hepatitis E virus (HEV) replication by targeting nucleotide biosynthesis pathways . Although specific data on the compound is limited, its structural similarities suggest potential antiviral activity.

Antitumor Activity

Pyrimidines have been explored for their anticancer properties:

  • Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For instance, studies on related thieno[3,2-d]pyrimidines have shown effectiveness in inhibiting cell proliferation in cancer models .

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies have indicated that modifications to the sulfanyl group and the introduction of electron-withdrawing groups like nitro enhance biological activity . The presence of the nitrophenyl group appears crucial for increasing potency against microbial strains.
  • Synthesis and Evaluation :
    • Recent synthesis efforts aimed at creating novel thieno[3,2-d]pyrimidine derivatives have yielded compounds with improved bioactivity profiles. These studies emphasize the importance of molecular modifications in enhancing therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against E. coli, S. aureus
AntiviralPotential inhibition of HEV replication
AntitumorCytotoxic effects on cancer cell lines

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